2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2S/c18-14-6-1-2-7-16(14)26(24,25)22-13-5-3-4-12(10-13)15-8-9-17-20-19-11-23(17)21-15/h1-11,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKPORNRSITIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of hydrazine hydrate in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of automated reactors and continuous flow chemistry to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of triazole-based compounds in combating infectious diseases. For instance, derivatives of triazolo-pyridazines have been synthesized and evaluated for their activity against various pathogens, including Plasmodium falciparum, the causative agent of malaria. In silico studies and molecular docking have shown that these compounds can effectively inhibit key enzymes involved in the parasite's lifecycle .
Case Study: Antimalarial Activity
A study synthesized a series of triazolo-pyridazine sulfonamides and evaluated their antimalarial properties. Compounds exhibiting IC50 values as low as 2.24 µM were identified as promising candidates for further development .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that triazolo derivatives can act as dual inhibitors targeting specific kinases involved in cancer progression. For example, a related study found that certain triazolo-pyridazine derivatives showed significant inhibitory effects on c-Met and VEGFR-2 kinases, leading to reduced proliferation in cancer cell lines such as A549 and MCF-7 .
Case Study: Dual Kinase Inhibition
In a recent evaluation, one derivative demonstrated an IC50 value of 0.98 µM against A549 cells, indicating strong antiproliferative activity. Molecular docking studies suggested that these compounds could bind effectively to the target proteins, providing insights into their mechanism of action .
Drug Design and Development
The design of new sulfonamide derivatives incorporating triazole rings has been a focus for developing novel therapeutic agents. The structural diversity offered by the triazole moiety allows for targeted modifications that can enhance pharmacological properties while reducing toxicity.
Case Study: Structure-Activity Relationship Studies
A rational drug design approach led to the synthesis of several new triazole-containing sulfonamides. These compounds were systematically evaluated for their biological activities, leading to the identification of several lead compounds with promising profiles against malaria and cancer .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This compound may also interfere with cellular pathways by binding to receptors or other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related triazolopyridazine derivatives, focusing on substituent effects, binding interactions, and biological activity.
Structural Analogues and Substituent Effects
Notes:
- *Estimated molecular weight based on analogous structures (e.g., ).
- Fluorine substitution (2- vs. 3-position) affects electronic distribution and binding specificity.
- Methyl or trifluoromethyl groups enhance lipophilicity and metabolic stability .
Binding Interactions and Target Affinity
- Target Compound : Molecular docking studies suggest that the sulfonamide group forms H-bonds with Trp168 in PEF(S), while the triazolopyridazine core engages in π-stacking with His131 . This dual interaction is critical for displacing TNS (a fluorescent probe) from the allosteric site of PEF(S) .
- C1632 : Lacks a sulfonamide group but retains strong π-stacking via triazolopyridazine. Its acetamide moiety facilitates interactions with LIN28, disrupting let-7 miRNA binding .
Physicochemical Properties
- Melting Points : Triazolopyridazine derivatives with sulfonamide groups (e.g., E-4b in ) exhibit high melting points (253–255°C) due to strong intermolecular H-bonding .
- Solubility: Methyl-substituted analogues (e.g., 3-methyl in ) show improved solubility in ethanol/DMF mixtures compared to unsubstituted cores .
Biological Activity
The compound 2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular structure of 2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 341.34 g/mol
- IUPAC Name : 2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
Research indicates that sulfonamide derivatives can influence various biological pathways. The specific interactions of 2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide with biological targets have not been extensively detailed in the literature; however, related compounds have shown modulation of metabotropic glutamate receptors and inhibition of c-Met kinase activity, which are critical in cancer progression and neurodegenerative diseases .
Antitumor Activity
In studies involving related triazolo derivatives, significant antitumor effects have been observed. For instance, compounds bearing the triazolo structure exhibited IC values in the low micromolar range against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . While specific data for 2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is limited, its structural similarities suggest potential antitumor properties.
Case Study: Cardiovascular Effects
A study examined the cardiovascular effects of various sulfonamide derivatives using an isolated rat heart model. It was found that certain sulfonamides could significantly alter perfusion pressure and coronary resistance. Although 2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide was not specifically tested in this study, related compounds showed promising results in modulating cardiovascular parameters .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Sulfonamide A | 0.001 | Decreased |
| Sulfonamide B | 0.001 | Increased |
| Sulfonamide C | 0.001 | No effect |
Table 1: Effects of various sulfonamides on perfusion pressure in isolated rat hearts.
Q & A
Q. Methodological Considerations :
- Temperature Control : Elevated temperatures during cyclization risk decomposition of the triazole ring .
- pH Sensitivity : Basic conditions (pH 8–9) stabilize sulfonamide bond formation but may hydrolyze fluorine substituents if prolonged .
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, 80°C, 6h | 65 | 92% | |
| Sulfonylation | 2-Fluorobenzenesulfonyl chloride, THF, 0°C, 2h | 78 | 96% | |
| Purification | Ethanol/water (3:1), recrystallization | 85 | 98% |
Which analytical techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?
Basic Research Question
Key techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and confirms sulfonamide linkage (δ 3.1–3.3 ppm for NH) .
- 19F NMR : Detects fluorine environments (e.g., δ -110 ppm for aryl-F) to rule out defluorination .
- HPLC-MS : Monitors reaction progress and detects impurities (e.g., unreacted sulfonyl chloride) .
- X-Ray Crystallography : Resolves regiochemistry of the triazolo-pyridazine core, critical for SAR studies (e.g., dihedral angles between rings) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals in the crowded aromatic region .
How do structural modifications (e.g., fluorine position, triazole substitution) influence biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Fluorine Positioning : 2-Fluoro substitution on the benzene ring enhances metabolic stability but may reduce target binding affinity compared to para-fluoro analogs .
- Triazole-Pyridazine Core : Replacement with imidazo-pyridazine decreases solubility but improves kinase inhibition potency in related compounds .
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Modification | Target (IC₅₀, nM) | Solubility (µg/mL) | Reference |
|---|---|---|---|---|
| Parent | 2-Fluoro, triazolo-pyridazine | 120 (Kinase X) | 12 | |
| Analog A | 4-Fluoro, imidazo-pyridazine | 85 (Kinase X) | 8 | |
| Analog B | Triazolo-pyrimidine core | >500 | 25 |
Methodological Note : Use molecular docking (e.g., AutoDock Vina) to predict binding modes altered by fluorine or heterocycle substitutions .
How can conflicting data on biological activity (e.g., IC₅₀ variability) be addressed experimentally?
Advanced Research Question
Common sources of contradiction:
- Assay Conditions : Variations in ATP concentration (1 mM vs. 10 µM) artificially inflate IC₅₀ values for ATP-competitive inhibitors .
- Cellular vs. Enzymatic Assays : Off-target effects (e.g., CYP450 inhibition) may mask true potency in cell-based studies .
Q. Resolution Strategies :
Standardize Assays : Use recombinant enzymes with controlled ATP levels (e.g., 10 µM) .
Counter-Screening : Test against unrelated kinases/P450 isoforms to identify selectivity issues .
What computational approaches are effective for predicting physicochemical properties and ADMET profiles?
Advanced Research Question
- LogP Prediction : Use ChemAxon or Molinspiration to estimate partition coefficients; experimental LogP = 2.8 vs. predicted 2.5 .
- Metabolic Stability : SwissADME predicts susceptibility to CYP3A4-mediated oxidation due to the triazole ring .
- Permeability : PAMPA Assay correlates with Caco-2 data (Pe = 12 × 10⁻⁶ cm/s) .
Q. Table 3: Predicted vs. Experimental ADMET Data
| Property | Predicted | Experimental | Tool Used |
|---|---|---|---|
| LogP | 2.5 | 2.8 | ChemAxon |
| CYP3A4 Inhibition | High | Moderate | SwissADME |
| Plasma Protein Binding | 89% | 92% | ADMETLab |
What are the challenges in crystallizing this compound, and how do crystal structures inform drug design?
Advanced Research Question
- Crystallization Challenges : Low solubility in common solvents (e.g., <1 mg/mL in DMSO) necessitates microseed matrix screening .
- Structural Insights :
- The triazole-pyridazine core adopts a planar conformation, facilitating π-π stacking with target proteins .
- Fluorine participates in halogen bonding (distance: 3.2 Å) with lysine residues in kinase pockets .
Method : Use PXRD to confirm polymorphic purity post-crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
